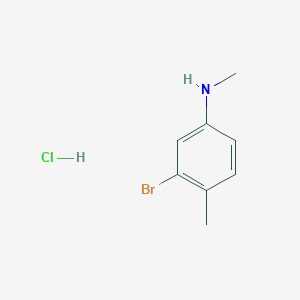

3-Bromo-N,4-dimethylaniline hydrochloride

Description

Properties

IUPAC Name |

3-bromo-N,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZGUBHSBZUZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675180 | |

| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-24-8 | |

| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N,4-dimethylaniline Hydrochloride

Introduction

3-Bromo-N,4-dimethylaniline hydrochloride is a substituted aromatic amine of significant interest to researchers and professionals in drug development and organic synthesis. Its specific substitution pattern—a bromine atom, an N-methyl group, and a 4-methyl group on the aniline scaffold—offers a unique combination of steric and electronic properties. This makes it a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. As a hydrochloride salt, its physical properties, particularly solubility, are altered, which is a critical consideration in its handling, formulation, and reaction chemistry.

This guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-N,4-dimethylaniline hydrochloride. Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from its constituent free base and related isomers to provide a robust and scientifically grounded perspective.

Chemical Identity and Core Properties

The foundational information for 3-Bromo-N,4-dimethylaniline hydrochloride is summarized below. While extensive experimental data is not publicly available, its chemical formula and molecular weight are established.

| Property | Value | Source |

| CAS Number | 1187386-24-8 | [1] |

| Molecular Formula | C₈H₁₁BrClN | [1] |

| Molecular Weight | 236.54 g/mol | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2][3] |

Structural Context: The Free Base and Related Isomers

To understand the physical properties of the hydrochloride salt, it is essential to first consider its corresponding free base, 3-Bromo-N,4-dimethylaniline, and its isomers. The presence and position of the methyl groups and the bromine atom significantly influence properties such as melting point, boiling point, and solubility.

Caption: Chemical relationships between the target compound and its related structures.

Comparative Analysis of Physical Properties

The table below presents the known physical properties of the free base precursor and key isomers. This comparative data allows for informed predictions about the properties of 3-Bromo-N,4-dimethylaniline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 3-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 27-30 | 254-257 | Insoluble in water.[4] |

| 3-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | 11 | 126 @ 14 mmHg | Miscible with chloroform, dichloromethane, and methanol.[5] |

| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | 52-54 | 264 | Insoluble in water; soluble in methanol.[2][4] |

From this data, we can infer that the N-methylation of 3-Bromo-4-methylaniline to form 3-Bromo-N,4-dimethylaniline would likely result in a compound with a boiling point in a similar range to its isomers, though the melting point can vary significantly based on the symmetry of the molecule. The increased polarity from the N-methyl group may slightly increase its solubility in polar organic solvents.

Properties of the Hydrochloride Salt

The formation of a hydrochloride salt from an amine has predictable and significant effects on its physical properties.

-

Melting Point: The ionic character of the hydrochloride salt leads to a much stronger crystal lattice compared to the free base. Therefore, the melting point of 3-Bromo-N,4-dimethylaniline hydrochloride is expected to be significantly higher than that of its free base.

-

Solubility: The most profound change upon salt formation is in solubility. While the free base is likely to be poorly soluble in water, the hydrochloride salt will exhibit significantly enhanced solubility in water and other polar protic solvents due to the ionic nature of the ammonium salt. This is a crucial property for many applications in drug development, where aqueous solubility is often desired for formulation and bioavailability.

-

Stability: Hydrochloride salts of amines are generally more stable and less prone to oxidation than their free base counterparts, making them easier to store and handle over long periods.

Synthetic Considerations

A plausible synthetic route to 3-Bromo-N,4-dimethylaniline hydrochloride would likely involve the N-methylation of 3-Bromo-4-methylaniline, followed by treatment with hydrochloric acid.

Caption: Plausible synthetic pathway to the target compound.

Exemplary N-methylation Protocol (Reductive Amination)

-

Reaction Setup: To a solution of 3-Bromo-4-methylaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add paraformaldehyde (1.2 equivalents).

-

Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), to the mixture.

-

Acid Catalyst: Add glacial acetic acid (catalytic amount) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation: Dissolve the purified 3-Bromo-N,4-dimethylaniline free base in a non-polar, anhydrous solvent such as diethyl ether. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

For a novel or sparsely characterized compound like 3-Bromo-N,4-dimethylaniline hydrochloride, a systematic analytical workflow is crucial to confirm its identity and purity.

Caption: Standard workflow for the characterization of a synthesized chemical compound.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons (as a singlet), and the 4-methyl protons (as a singlet). The presence of the hydrochloride salt would likely cause a downfield shift of the proton on the nitrogen (N-H), which would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each of the unique carbon atoms in the molecule, confirming the substitution pattern.

-

IR Spectroscopy: The infrared spectrum would show characteristic peaks for the N-H stretch of the secondary ammonium salt, C-H stretches of the aromatic ring and methyl groups, and C-N and C-Br stretches.

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to the molecular weight of C₈H₁₀BrN, with a characteristic isotopic pattern for the bromine atom.

Conclusion

While direct experimental data for the physical properties of 3-Bromo-N,4-dimethylaniline hydrochloride is limited, a comprehensive understanding can be constructed through the analysis of its free base and related isomers. As a hydrochloride salt, it is expected to be a solid with a high melting point and good solubility in polar solvents. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers working with this compound. Further experimental characterization is encouraged to populate the public domain with verified data for this valuable chemical intermediate.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet for 4-bromo-N,N-dimethylaniline.[Link]

-

PubChem. 3-Bromo-N,N-dimethylaniline.[Link]

Sources

Spectroscopic Characterization of 3-Bromo-N,4-dimethylaniline Hydrochloride: A Technical Guide

Introduction

Molecular Structure

The structural integrity of the analyte is the cornerstone of any spectroscopic analysis. The relationship between the free base and its hydrochloride salt is a simple acid-base equilibrium.

Caption: Acid-base equilibrium between the free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their electronic environment, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy

Data for 3-Bromo-N,N-dimethylaniline (Free Base):

While a specific spectrum for 3-bromo-N,4-dimethylaniline is not available, data for the isomeric 4-bromo-N,N-dimethylaniline shows aromatic protons in the range of 6.58-7.28 ppm and the N-methyl protons as a singlet around 2.91 ppm in CDCl₃. For 3-bromo-N,N-dimethylaniline, we can predict a similar pattern, with the aromatic protons exhibiting complex splitting due to their meta and para relationships to the substituents.

Predicted ¹H NMR Spectrum for 3-Bromo-N,4-dimethylaniline Hydrochloride:

The protonation of the nitrogen atom to form the hydrochloride salt induces significant downfield shifts for adjacent protons due to the increased electron-withdrawing nature of the ammonium group.

-

N-H Proton: A new, broad singlet is expected to appear significantly downfield, typically in the range of 10-14 ppm. The broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.

-

N-Methyl Protons (-N(CH₃)₂): The singlet corresponding to the six N-methyl protons will experience a downfield shift compared to the free base, likely appearing in the 3.0-3.5 ppm range.

-

Aromatic Protons: The protons on the aromatic ring will also be shifted downfield due to the deshielding effect of the positively charged nitrogen. The magnitude of the shift will be most pronounced for the protons ortho and para to the ammonium group.

-

Methyl Proton (-CH₃ on ring): The singlet for the methyl group on the aromatic ring is expected to be the least affected but may show a slight downfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | 3-Bromo-N,4-dimethylaniline (Free Base) (Predicted) | 3-Bromo-N,4-dimethylaniline Hydrochloride (Predicted) | Rationale for Shift |

| Aromatic H | 6.5 - 7.3 | 7.0 - 7.8 | Deshielding from -NH⁺(CH₃)₂ group |

| N(CH₃)₂ | ~2.9 | ~3.2 | Inductive effect of the positive charge on nitrogen |

| Ar-CH₃ | ~2.3 | ~2.4 | Minor deshielding effect |

| N-H | - | 10 - 14 | Protonation of the amine |

¹³C NMR Spectroscopy

Data for 3-Bromo-N,N-dimethylaniline (Free Base):

Publicly available data for 3-bromo-N,N-dimethylaniline provides a basis for our analysis.

Predicted ¹³C NMR Spectrum for 3-Bromo-N,4-dimethylaniline Hydrochloride:

Similar to ¹H NMR, the protonation of the nitrogen atom will cause a downfield shift in the resonance of adjacent carbon atoms.

-

Aromatic Carbons: The carbon atoms of the aromatic ring will be deshielded, with the most significant downfield shifts observed for the carbons ortho and para to the ammonium group. The carbon atom attached to the nitrogen (C-N) will show a pronounced downfield shift.

-

N-Methyl Carbons (-N(CH₃)₂): The carbon signal for the N-methyl groups will shift downfield.

-

Aromatic Methyl Carbon (-CH₃): This carbon will be least affected but may exhibit a minor downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | 3-Bromo-N,N-dimethylaniline (Free Base) (Experimental/Predicted) | 3-Bromo-N,4-dimethylaniline Hydrochloride (Predicted) | Rationale for Shift |

| Aromatic C-Br | ~123 | ~123 | Minimal effect from protonation at a distance |

| Aromatic C-N | ~151 | ~140-145 | Significant deshielding due to protonation |

| Other Aromatic C | 112 - 130 | 115 - 135 | General deshielding of the aromatic ring |

| N(CH₃)₂ | ~40 | ~45 | Deshielding due to proximity to the positive charge |

| Ar-CH₃ | ~20 | ~21 | Minor inductive effect |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The transition from a tertiary amine to a quaternary ammonium salt in the hydrochloride form leads to distinct and readily identifiable changes in the IR spectrum.

Data for 3-Bromo-N,N-dimethylaniline (Free Base):

The IR spectrum of the free base is characterized by C-H stretching vibrations of the aromatic and methyl groups, C-N stretching, and aromatic C=C bending frequencies.

Predicted IR Spectrum for 3-Bromo-N,4-dimethylaniline Hydrochloride:

The most significant change upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in ammonium salts.

Caption: Workflow for obtaining the IR spectrum of the hydrochloride salt.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Vibrational Mode | 3-Bromo-N,N-dimethylaniline (Free Base) | 3-Bromo-N,4-dimethylaniline Hydrochloride (Predicted) | Appearance/Change |

| N⁺-H Stretch | Absent | 2400 - 2800 (broad, strong) | Appearance of a prominent broad band |

| C-H (aromatic) | ~3000-3100 | ~3000-3100 | Minor shifts |

| C-H (aliphatic) | ~2800-3000 | ~2800-3000 | Minor shifts |

| C=C (aromatic) | ~1600, ~1500 | ~1600, ~1500 | Minor shifts and intensity changes |

| C-N Stretch | ~1350 | Shifted and potentially obscured | Shift due to change in bond character |

| C-Br Stretch | ~680 | ~680 | Unlikely to be significantly affected |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Analysis of 3-Bromo-N,4-dimethylaniline Hydrochloride:

When analyzing the hydrochloride salt by conventional techniques like Electron Ionization (EI-MS), the compound will likely undergo thermal decomposition in the hot injection port, leading to the detection of the free base, 3-Bromo-N,4-dimethylaniline, and HCl as separate entities. Therefore, the mass spectrum obtained will be that of the free base.

Expected Fragmentation of 3-Bromo-N,N-dimethylaniline:

The mass spectrum of 3-Bromo-N,N-dimethylaniline will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br.

-

Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical to form a stable iminium cation.

-

Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment corresponding to the dimethyl-toluidine cation.

-

Further Fragmentations: Subsequent fragmentations may involve the loss of ethene from the [M-CH₃]⁺ fragment.

Caption: Predicted major fragmentation pathways for 3-Bromo-N,N-dimethylaniline.

Table 4: Predicted Key Mass Spectrometry Fragments

| Fragment | Predicted m/z | Notes |

| [M]⁺˙ | 199/201 | Molecular ion with ⁷⁹Br/⁸¹Br isotopic pattern |

| [M-CH₃]⁺ | 184/186 | Loss of a methyl radical |

| [M-Br]⁺ | 120 | Loss of a bromine radical |

Experimental Protocols

1. NMR Sample Preparation

-

Objective: To prepare a solution of 3-Bromo-N,4-dimethylaniline hydrochloride suitable for ¹H and ¹³C NMR analysis.

-

Methodology:

-

Weigh approximately 10-20 mg of the hydrochloride salt directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Aniline hydrochlorides often have better solubility in these more polar solvents compared to CDCl₃.

-

Cap the NMR tube securely and gently vortex or invert the tube until the sample is fully dissolved.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

The sample is now ready for analysis.

-

2. FT-IR Sample Preparation (KBr Pellet Method)

-

Objective: To prepare a solid dispersion of the hydrochloride salt in a KBr matrix for transmission IR analysis.

-

Methodology:

-

Place a small amount (1-2 mg) of the finely ground hydrochloride salt into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

-

3. Mass Spectrometry Sample Introduction (EI-MS)

-

Objective: To introduce the sample into the mass spectrometer to obtain an electron ionization mass spectrum.

-

Methodology:

-

Dissolve a small amount of the hydrochloride salt in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the solution into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), inject the solution into the GC.

-

For direct insertion, the probe is heated to volatilize the sample. As noted, this will likely cause decomposition to the free base.

-

For GC-MS, the heated injection port will cause the same thermal decomposition, and the free base will be separated on the GC column before entering the ion source.

-

The vaporized free base is then ionized by a beam of 70 eV electrons, and the resulting ions are analyzed by the mass spectrometer.

-

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-Bromo-N,4-dimethylaniline hydrochloride. By leveraging the known data of the corresponding free base and established principles of spectroscopic interpretation, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140102, 3-Bromo-N,N-dimethylaniline. Retrieved from [Link].

-

NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link].

-

University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link].

Navigating the Toxicological Landscape of 3-Bromo-N,4-dimethylaniline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-N,4-dimethylaniline hydrochloride is a substituted aromatic amine whose toxicological profile is not yet fully elucidated. This technical guide provides a comprehensive overview of its known and predicted toxicological properties, drawing upon available data and structure-activity relationships with closely related aniline derivatives. By examining the established toxicology of N,N-dimethylaniline and bromoanilines, this document offers a predictive framework for researchers and drug development professionals to inform risk assessment, handling procedures, and future toxicological testing strategies for this compound. This guide delves into the anticipated metabolic pathways, mechanisms of toxicity, and specific target organ toxicities, including hematotoxicity, genotoxicity, and carcinogenicity, while clearly delineating the existing data gaps to guide further investigation.

Introduction: The Chemical Context and the Need for a Predictive Approach

3-Bromo-N,4-dimethylaniline hydrochloride belongs to the chemical class of halogenated N,N-dialkylanilines. These compounds are versatile intermediates in organic synthesis, finding applications in the development of pharmaceuticals, dyes, and other specialty chemicals. The introduction of a bromine atom and two methyl groups onto the aniline scaffold significantly influences its physicochemical properties, and consequently, its biological activity and toxicological profile.

Due to its relatively niche applications, comprehensive toxicological data for 3-Bromo-N,4-dimethylaniline hydrochloride is scarce. Safety Data Sheets (SDS) for the free base, 3-Bromo-N,N-dimethylaniline, consistently state that its chemical, physical, and toxicological properties have not been thoroughly investigated. This lack of specific data necessitates a predictive toxicological assessment based on well-studied structural analogues. The primary analogues of relevance are N,N-dimethylaniline and bromoanilines. By understanding the toxicokinetics and toxicodynamics of these parent compounds, we can infer the likely hazards associated with 3-Bromo-N,4-dimethylaniline hydrochloride, a critical step for ensuring laboratory safety and guiding preclinical development.

Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicological effects of a xenobiotic are intrinsically linked to its journey through the body. While specific studies on 3-Bromo-N,4-dimethylaniline hydrochloride are unavailable, the metabolic fate of N,N-dimethylaniline provides a robust model.

Absorption

Substituted anilines are readily absorbed through multiple routes, including inhalation, ingestion, and dermal contact. The lipophilic nature of the aromatic ring facilitates passage across biological membranes. The hydrochloride salt form of the title compound suggests good water solubility, which may enhance absorption via the gastrointestinal tract if ingested.

Distribution

Following absorption, 3-Bromo-N,4-dimethylaniline hydrochloride is expected to distribute throughout the body. The parent compound, N,N-dimethylaniline, is known to be distributed to various tissues, with potential for accumulation in fatty tissues due to its lipophilicity.

Metabolism: The Engine of Toxicity

The metabolism of N,N-dimethylaniline is a key determinant of its toxicity and is primarily hepatic. The metabolic pathways involve two main competing reactions: N-demethylation and N-oxidation, alongside ring hydroxylation.[1]

-

N-Oxidation: This pathway, catalyzed by flavin-containing monooxygenases (FMOs), leads to the formation of N,N-dimethylaniline-N-oxide. This metabolite is generally considered less toxic and is a detoxification pathway.

-

N-Demethylation: Catalyzed by cytochrome P450 (CYP450) enzymes, this pathway removes methyl groups to form N-methylaniline and formaldehyde. Further demethylation can lead to aniline.

-

Ring Hydroxylation: This process adds hydroxyl groups to the aromatic ring, producing various phenolic metabolites which can be further conjugated for excretion.[2]

For 3-Bromo-N,4-dimethylaniline, the presence of the bromine atom and the additional methyl group on the ring will likely influence these metabolic pathways. The bromine atom, being an electron-withdrawing group, may affect the rate of oxidative metabolism.

Diagram: Predicted Metabolic Pathway of 3-Bromo-N,4-dimethylaniline

Caption: Predicted metabolic pathways and toxic outcomes.

Excretion

Metabolites of N,N-dimethylaniline are primarily excreted in the urine as glucuronide and sulfate conjugates. A similar excretion profile is anticipated for 3-Bromo-N,4-dimethylaniline hydrochloride.

Acute Toxicological Properties: A Profile of Hazard

The acute toxicity of 3-Bromo-N,4-dimethylaniline hydrochloride is predicted to be significant, with the primary hazard classifications being harmful if swallowed, in contact with skin, or if inhaled. It is also expected to be a skin and eye irritant.[3]

| Hazard Classification | Predicted Effect | Basis of Prediction (Analogue Data) |

| Acute Oral Toxicity | Harmful if swallowed. | N,N-dimethylaniline has an oral LD50 of 1410 mg/kg in rats.[1] |

| Acute Dermal Toxicity | Harmful in contact with skin. | N,N-dimethylaniline is readily absorbed through the skin and is toxic.[4][5] |

| Acute Inhalation Toxicity | Harmful if inhaled. | Inhalation of N,N-dimethylaniline vapors can cause systemic toxicity.[4][5][6] |

| Skin Corrosion/Irritation | Causes skin irritation. | Direct contact with substituted anilines can cause local inflammation.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact can cause severe eye damage.[3][4] |

Systemic and Target Organ Toxicity: Unraveling the Mechanisms

The systemic toxicity of aniline derivatives is primarily centered on hematotoxicity, with potential effects on the spleen and liver.

Hematotoxicity: The Hallmark of Aniline Toxicity

The most prominent toxic effect of aniline and its derivatives is the induction of methemoglobinemia .[7] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, can be fatal.[6][8]

The metabolites of N,N-dimethylaniline, particularly the hydroxylated amines, are potent inducers of methemoglobinemia. It is highly probable that 3-Bromo-N,4-dimethylaniline hydrochloride will also cause methemoglobinemia following absorption. Bromoanilines are also known to induce methemoglobin formation.[9]

Diagram: Mechanism of Methemoglobinemia Induction

Caption: Simplified mechanism of methemoglobin formation.

Splenic and Hepatic Effects

Chronic exposure to N,N-dimethylaniline in animal studies has been associated with effects on the spleen and liver.[6] Splenic effects, including enlargement (splenomegaly), are often secondary to the hemolytic effects and the clearance of damaged red blood cells.[10] The liver, as the primary site of metabolism, can also be a target organ for toxicity.

Genotoxicity and Carcinogenicity: A Cause for Concern

The genotoxic and carcinogenic potential of substituted anilines is a significant area of toxicological concern.

Genotoxicity

Data on the genotoxicity of N,N-dimethylaniline is mixed. Some in vivo studies have shown evidence of DNA damage.[10] Given that some metabolites of anilines can be reactive, a potential for genotoxicity for 3-Bromo-N,4-dimethylaniline hydrochloride cannot be ruled out.

Carcinogenicity

A National Toxicology Program (NTP) study on N,N-dimethylaniline provided evidence of its carcinogenic activity in rodents.[6][11] The study found increased incidences of tumors in the spleen and forestomach of rats and mice.[6] Based on these findings, N,N-dimethylaniline is suspected of causing cancer.[12] Consequently, 3-Bromo-N,4-dimethylaniline hydrochloride should also be handled as a potential carcinogen until specific data becomes available. The International Agency for Research on Cancer (IARC) has classified N,N-dimethylaniline in Group 3, "not classifiable as to its carcinogenicity to humans," due to limited evidence in animals and inadequate evidence in humans.[13]

Experimental Protocols: A Framework for Future Investigation

To address the current data gaps, a tiered approach to toxicological testing for 3-Bromo-N,4-dimethylaniline hydrochloride is recommended.

In Vitro Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test): To assess the potential for point mutations.

-

In Vitro Mammalian Cell Micronucleus Test: To evaluate chromosomal damage.

Acute Toxicity Studies

-

Acute Oral, Dermal, and Inhalation Toxicity Studies (e.g., OECD Guidelines 423, 402, 403): To determine the respective LD50 and LC50 values and observe clinical signs of toxicity.

Repeated Dose Toxicity Studies

-

28-Day or 90-Day Repeated Dose Oral Toxicity Study in Rodents (e.g., OECD Guidelines 407, 408): To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). Hematological parameters should be closely monitored.

Sources

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. epa.gov [epa.gov]

- 7. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

- 8. ICSC 0877 - N,N-DIMETHYLANILINE [inchem.org]

- 9. ICSC 1226 - 4-BROMOANILINE [inchem.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Discovery and history of 3-Bromo-N,4-dimethylaniline hydrochloride

An In-Depth Technical Guide to 3-Bromo-N,4-dimethylaniline Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines represent a cornerstone class of intermediates in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the versatile reactivity of the aniline scaffold, which can be readily modified at the nitrogen atom or the aromatic ring. The compound 3-Bromo-N,4-dimethylaniline hydrochloride is a highly functionalized building block, strategically designed for use in complex molecular construction. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the N-methyl and 4-methyl groups allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide, intended for researchers and drug development professionals, offers a detailed exploration of this compound, from its logical synthesis to its potential applications in cutting-edge research.

Physicochemical Properties and Identification

Precise identification and understanding of a compound's physical properties are critical for its effective use in research and development. 3-Bromo-N,4-dimethylaniline hydrochloride is a solid at room temperature, typically stored under dry, inert conditions.[2] While extensive experimental data for the hydrochloride salt is not broadly published, the properties of the parent free base and related isomers provide valuable context.

| Property | 3-Bromo-N,4-dimethylaniline Hydrochloride | 3-Bromo-N,4-dimethylaniline (Free Base) | Notes |

| CAS Number | 1187386-24-8[2] | 101251-11-0[3] | The hydrochloride salt and the free base are registered under distinct CAS numbers. |

| Molecular Formula | C₈H₁₁BrClN[2] | C₈H₁₀BrN[3] | The hydrochloride salt contains an additional molecule of HCl. |

| Molecular Weight | 236.54 g/mol [2] | 200.08 g/mol [3] | Reflects the mass of the parent molecule plus HCl. |

| Physical Form | Solid[2] | Not specified, likely a liquid or low-melting solid | The related isomer 3-Bromo-N,N-dimethylaniline is a liquid.[4] |

| Storage | Sealed in dry, room temperature[2] | Sealed in dry, 2-8°C[3] | The free base requires refrigeration, indicating greater potential reactivity or instability. |

Historical Context and Logic of Synthesis

While a singular "discovery" of 3-Bromo-N,4-dimethylaniline hydrochloride is not prominently documented in historical literature, its conceptual origin lies in the foundational principles of aromatic chemistry established over the past two centuries. The synthesis of such a molecule is a logical extension of well-understood reactions, primarily electrophilic aromatic substitution and nucleophilic substitution.

The historical precedent for N-alkylation of anilines was established as early as 1850 by August Wilhelm von Hofmann, who prepared N,N-dimethylaniline by reacting aniline with iodomethane.[5] This fundamental transformation remains a cornerstone of amine synthesis. Similarly, the direct bromination of activated aromatic rings, such as anilines and their derivatives, is a classic and efficient method for introducing halogens.[6][7] The synthesis of 3-Bromo-N,4-dimethylaniline, therefore, does not rely on a novel discovery but rather on the strategic application of these reliable and time-tested synthetic methodologies. The creation of its hydrochloride salt is a standard final step to improve the compound's stability, crystallinity, and handling characteristics.

Synthetic Methodologies: A Self-Validating Protocol

The most logical and efficient pathway to 3-Bromo-N,4-dimethylaniline hydrochloride involves a two-stage process: the regioselective bromination of the free base N,4-dimethylaniline, followed by conversion to the hydrochloride salt. This approach is predicated on the activating, ortho-, para-directing nature of the N-methylamino group, which is stronger than the weak activating effect of the 4-methyl group.

Stage 1: Regioselective Bromination of N,4-dimethylaniline

The key to this synthesis is controlling the position of bromination. The N-methyl group is a powerful activating and directing group. The primary steric hindrance is at the ortho positions (2 and 6) adjacent to the N-methyl group. The 4-position is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the remaining ortho position (position 3) or the para-position relative to the methyl group (position 5 is equivalent to 3). The electronic activation from the nitrogen strongly favors the position ortho to it.

Experimental Protocol: Synthesis of 3-Bromo-N,4-dimethylaniline

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,4-dimethylaniline (10.0 g, 82.5 mmol) and glacial acetic acid (100 mL).

-

Causality: Glacial acetic acid serves as a polar protic solvent that can moderate the reactivity of both the aniline and the bromine, reducing the formation of poly-brominated byproducts.

-

-

Reagent Preparation: In a separate flask, dissolve bromine (13.2 g, 82.5 mmol) in 20 mL of glacial acetic acid. Load this solution into the dropping funnel.

-

Causality: Dissolving the bromine before addition ensures a controlled and uniform reaction rate, which is critical for selectivity.

-

-

Controlled Addition: Cool the reaction flask to 0-5°C using an ice bath. Begin the dropwise addition of the bromine solution over a period of 60 minutes, maintaining the internal temperature below 10°C.

-

Causality: Low temperature is essential to control the exothermic reaction and prevent over-bromination. The N-methylamino group is highly activating, and higher temperatures could lead to the formation of di-bromo products.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Neutralization: Carefully pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7-8).

-

Causality: Quenching in water precipitates the product and dilutes the acid. Sodium bicarbonate neutralizes the acetic acid and the HBr byproduct formed during the reaction. This is a self-validating step; effervescence indicates the neutralization is proceeding.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Causality: The water wash removes residual salts, and the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel to afford pure 3-Bromo-N,4-dimethylaniline.

Stage 2: Conversion to Hydrochloride Salt

The purified free base is converted to its hydrochloride salt to enhance stability and ease of handling.

Experimental Protocol: Preparation of 3-Bromo-N,4-dimethylaniline Hydrochloride

-

Dissolution: Dissolve the purified 3-Bromo-N,4-dimethylaniline (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate in an Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

-

Causality: The basic nitrogen atom of the aniline readily reacts with the strong acid (HCl) in an acid-base reaction to form the ammonium salt. Using an anhydrous organic solvent ensures that the salt precipitates out, as it is generally insoluble in non-polar organic media.

-

-

Isolation: Continue the addition of HCl until no further precipitation is observed. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield 3-Bromo-N,4-dimethylaniline hydrochloride as a stable, crystalline solid.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for 3-Bromo-N,4-dimethylaniline hydrochloride.

Applications in Research and Drug Development

The true value of 3-Bromo-N,4-dimethylaniline hydrochloride lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the field of medicinal chemistry. The aniline scaffold is a common feature in many approved drugs, though its potential for metabolic toxicity is a consideration that sometimes necessitates its replacement.[8]

The key functional groups of this molecule each serve a strategic purpose:

-

Bromine Atom: This is the primary reactive site for modern synthetic chemistry. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in lead optimization. For example, the related 3-Bromo-N,N-dimethylaniline is used in palladium-catalyzed reactions to synthesize fluorinated analogues.[4]

-

N-Methyl Group: Compared to a primary aniline, the N-methyl group reduces the number of hydrogen bond donors, which can increase membrane permeability. It also blocks a potential site of metabolic N-dealkylation, potentially improving the pharmacokinetic profile of a downstream drug candidate.

-

4-Methyl Group: This group adds lipophilicity to the molecule and can engage in favorable hydrophobic interactions within a target protein's binding pocket. It also blocks the para-position, preventing potential metabolism at that site and directing other synthetic transformations.

Visualization of Application in Drug Discovery

Caption: Role as a building block in drug discovery via cross-coupling.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the hydrochloride is not widely available, the hazard profile can be inferred from data on structurally similar bromo-dimethylanilines. These compounds are generally classified as toxic or harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[9][10][11][12]

| Hazard Classification (Inferred) | GHS Pictogram | Signal Word | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Skin Corrosion/Irritation | ❗ | Warning | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.[10] |

| Serious Eye Damage/Irritation | ❗ | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[10] Avoid ingestion, inhalation, and contact with skin and eyes.

-

Storage: As recommended by suppliers, store the container tightly sealed in a dry, cool, and well-ventilated place.[2][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[14]

Conclusion

3-Bromo-N,4-dimethylaniline hydrochloride is more than just a chemical compound; it is a strategic tool for molecular design. While its history is rooted in the classic, well-established principles of organic chemistry, its true potential is realized in the context of modern, transition-metal-catalyzed synthesis. Its carefully arranged functional groups provide a pre-packaged solution for chemists aiming to build complex molecular architectures, particularly in the demanding arena of drug discovery. By understanding its logical synthesis, key properties, and reactive potential, researchers can effectively leverage this building block to accelerate the development of novel therapeutics and advanced materials.

References

-

ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

- Taylor & Francis Online. (2020). Halogenation of arenes with sulfoxide and oxalyl halide. In L. H. Keith & M. M. Walker (Eds.), Handbook of Air Toxics.

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2,4-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Xylidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[(E)-4-Bromobenzylidene]-3,4-dimethylaniline. PubMed Central. Retrieved from [Link]

- Journal of the American Chemical Society. (1941).

- Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Chem Help ASAP. (2020, January 21). Synthesis of anilines [Video]. YouTube. Retrieved from [Link]

-

Prezi. (n.d.). Bromination of N,N-Dimethylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1187386-24-8|3-Bromo-N,4-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 3. 101251-11-0|3-Bromo-N,4-dimethylaniline|BLD Pharm [bldpharm.com]

- 4. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 5. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. prezi.com [prezi.com]

- 8. cresset-group.com [cresset-group.com]

- 9. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: High-Purity Isolation of 3-Bromo-N,4-dimethylaniline Hydrochloride for Pharmaceutical and Research Applications

Abstract

This document provides a comprehensive guide to the purification of 3-Bromo-N,4-dimethylaniline hydrochloride, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The purity of this compound is critical for downstream applications, directly impacting reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API) or material. This guide details two primary, orthogonal purification strategies: a robust acid-base extraction workflow for the removal of non-basic impurities and a final polishing step via recrystallization to achieve high-purity crystalline material. We provide detailed, step-by-step protocols, the scientific rationale behind procedural choices, and methods for purity validation.

Introduction and Statement of Purpose

3-Bromo-N,4-dimethylaniline is a substituted aromatic amine whose hydrochloride salt is often preferred for its improved stability and handling characteristics. As a synthetic building block, its utility spans from the development of novel kinase inhibitors to the synthesis of advanced materials. The presence of impurities, such as regioisomers (e.g., 2-Bromo- or 4-Bromo-N,5-dimethylaniline), unreacted starting materials (e.g., 3-bromo-4-methylaniline), or byproducts from N-methylation, can lead to significant complications in subsequent synthetic steps.[1]

This application note is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles that govern each purification technique, empowering the scientist to adapt and troubleshoot the protocols effectively. The core philosophy is that a well-designed purification protocol is a self-validating system, where the principles of separation guarantee the removal of specific impurity classes.

Physicochemical Properties

A thorough understanding of the compound's properties in both its free base and salt form is fundamental to designing an effective purification strategy.

| Property | 3-Bromo-N,4-dimethylaniline (Free Base) | 3-Bromo-N,4-dimethylaniline HCl (Salt) |

| Molecular Formula | C₉H₁₂BrN | C₉H₁₃BrClN |

| Molecular Weight | 214.10 g/mol | 250.56 g/mol |

| Appearance | Typically a low-melting solid or oil | Crystalline solid |

| pKa (Predicted) | ~4.5 - 5.0 (for the conjugate acid) | Not Applicable |

| Solubility (Organic) | Highly soluble in ethers, CH₂Cl₂, EtOAc, Toluene | Sparingly soluble in non-polar organics |

| Solubility (Aqueous) | Sparingly soluble in water | Soluble in water and lower alcohols (e.g., EtOH, MeOH) |

The Overall Purification Strategy

A multi-step approach is recommended to systematically remove a broad range of potential impurities. The primary workflow involves an initial bulk purification based on chemical reactivity (acid-base properties), followed by a final purification based on physical properties (crystallinity and differential solubility).

Figure 1: Recommended workflow for the purification of 3-Bromo-N,4-dimethylaniline HCl.

Protocol 1: Purification via Acid-Base Extraction

Principle and Rationale

This technique leverages the basicity of the aniline nitrogen. By converting the amine into its protonated hydrochloride salt, its solubility profile is dramatically altered, making it highly water-soluble.[2] This allows for its selective extraction into an aqueous acidic phase, physically separating it from non-basic (neutral or acidic) organic impurities that remain in the organic phase. Subsequent basification of the aqueous layer regenerates the water-insoluble free base, which can be recovered by extraction into a fresh organic solvent.[3] This method is exceptionally effective for removing impurities from starting materials or non-amine byproducts.

Workflow Diagram

Figure 2: The logical flow of an acid-base extraction for amine purification.

Detailed Step-by-Step Protocol

-

Dissolution: Dissolve the crude 3-Bromo-N,4-dimethylaniline hydrochloride (or the crude free base) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) at a concentration of approximately 50-100 mg/mL.

-

Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Phase Separation: Allow the layers to separate completely. The protonated amine salt is now in the upper aqueous layer (if using DCM, it will be the top layer; if using EtOAc, it will be the bottom layer). Drain and discard the organic layer, which contains neutral and acidic impurities.

-

Repeat Wash (Optional): To ensure complete removal of impurities, wash the aqueous layer with a fresh portion of the organic solvent (EtOAc or DCM), and again discard the organic phase.

-

Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is strongly basic (pH > 12, check with pH paper). The free amine will precipitate out as an oil or solid.

-

Product Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the separatory funnel. Shake vigorously to extract the free amine into the organic layer.

-

Isolate Product: Drain the organic layer containing the purified free base. Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

-

Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Bromo-N,4-dimethylaniline free base.

-

Conversion to Hydrochloride Salt:

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise.

-

The hydrochloride salt will precipitate as a white or off-white solid.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Protocol 2: Purification via Recrystallization

Principle and Rationale

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The compound of interest will then crystallize out, while impurities, which are present in lower concentrations, will remain dissolved in the mother liquor.[4] The choice of solvent is paramount; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often excellent choices.[5]

Solvent System Selection

A screening process is the most reliable way to identify the optimal solvent or solvent system.

| Solvent/System | Rationale and Observations | Recommendation |

| Isopropanol (IPA) | Good solubility when hot, lower solubility when cold. Less volatile than ethanol, allowing for slower, more controlled crystal growth. | Excellent First Choice |

| Ethanol (EtOH) | Similar properties to IPA. Higher volatility may lead to faster crystallization and smaller crystals. | Good Alternative |

| Methanol/Diethyl Ether | Methanol is a strong solvent; ether is an anti-solvent. Dissolve in minimal hot methanol, then add ether dropwise until turbidity appears. Cool slowly. | Effective for difficult cases |

| Water | High solubility due to the salt's ionic nature. May be difficult to induce crystallization without an anti-solvent like acetone. Risk of product loss. | Use with caution |

Detailed Step-by-Step Protocol

-

Solvent Addition: Place the crude 3-Bromo-N,4-dimethylaniline hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.

-

Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Purity Validation and Quality Control

The purity of the final product must be confirmed using orthogonal analytical techniques.

| Parameter | Method | Expected Result for Pure Compound (>99.5%) |

| Purity Assay | HPLC (UV detection) | Single major peak with >99.5% area. |

| Identity Confirmation | ¹H NMR | Spectrum consistent with the proposed structure. Sharp signals, correct integration. |

| Physical Characteristic | Melting Point | Sharp melting point range (typically < 2°C). |

Method 1: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Rationale: This method separates compounds based on their polarity. The sharp, symmetrical peak of the main component can be integrated to determine its percentage purity relative to any impurities.[6][7]

Method 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆ or D₂O.

-

Expected Signals:

-

Aromatic protons (Ar-H) in the ~7.0-8.0 ppm range.

-

N-Methyl protons (-N(CH₃)₂) as a singlet around ~3.0-3.5 ppm.

-

Aryl-Methyl protons (-Ar-CH₃) as a singlet around ~2.3-2.5 ppm.

-

A broad singlet for the N-H proton at a downfield chemical shift.

-

-

Rationale: NMR provides unambiguous structural confirmation and can detect impurities with different proton environments, even if they co-elute in HPLC.

References

-

PubChem. 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

-

PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

-

Ketone Pharma. Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. [Link]

-

ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline?[Link]

-

PubChem. 4-Bromo-n,3-dimethylaniline. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. How to obtain pure aniline from a mixture of phenol and aniline?[Link]

-

ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

-

ResearchGate. Does aniline stick in columns during column chromatography?[Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ACS Publications. Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]

-

ACS Publications. Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. [Link]

-

EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: A Guide to the Reaction Mechanisms of 3-Bromo-N,4-dimethylaniline Hydrochloride

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and principal reaction mechanisms of 3-Bromo-N,4-dimethylaniline hydrochloride. As a versatile synthetic intermediate, this compound offers multiple pathways for molecular elaboration, primarily through transformations involving its carbon-bromine bond and the electronic influence of its substituted aniline core. This guide details field-proven protocols for its synthesis via electrophilic bromination, its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and its conversion into a Grignard reagent for subsequent carbon-carbon bond formation. Each section combines mechanistic explanations with detailed, step-by-step experimental protocols, safety information, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Utility of 3-Bromo-N,4-dimethylaniline

3-Bromo-N,4-dimethylaniline is a substituted aromatic amine that serves as a crucial building block in modern organic synthesis. Its molecular architecture is distinguished by three key features:

-

A Halogen Handle: The bromine atom at the 3-position is an excellent leaving group, making it a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of complex carbon-carbon and carbon-heteroatom bonds, a cornerstone of pharmaceutical and materials science synthesis.[1]

-

An Activating Amino Group: The N,N-dimethylamino group is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring and can participate in further functionalization.

-

A Methyl Substituent: The methyl group at the 4-position provides steric bulk and electronic modification, influencing regioselectivity in certain reactions and contributing to the overall physicochemical properties of derivative compounds.

The compound is typically supplied and stored as its hydrochloride salt to enhance stability and improve solubility in polar solvents. Before use in most organic reactions, the free base, 3-Bromo-N,4-dimethylaniline, must be liberated, usually by treatment with a mild aqueous base.

This guide will explore the fundamental reaction pathways accessible from this intermediate, providing both the theoretical underpinnings and the practical protocols required for its successful application in a research and development setting.

Section 1: Synthesis via Electrophilic Aromatic Substitution

The most direct route to 3-Bromo-N,4-dimethylaniline is the electrophilic bromination of its precursor, N,4-dimethylaniline. The reaction's regioselectivity is governed by the powerful ortho, para-directing effect of the N,N-dimethylamino group. Due to steric hindrance from the N-methyl groups, electrophilic attack is favored at the ortho positions.

Mechanism: The N,N-dimethylamino group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, provides the electrophilic bromine species (Br⁺). The aniline derivative's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base restores aromaticity and yields the final product.

Caption: Electrophilic bromination of N,4-dimethylaniline.

Protocol 1.1: Synthesis of 3-Bromo-N,4-dimethylaniline

This protocol describes the regioselective bromination of N,4-dimethylaniline using N-Bromosuccinimide (NBS), a safer and more manageable source of electrophilic bromine compared to elemental bromine.[2]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N,4-Dimethylaniline | 121.18 | 5.00 g | 41.26 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 7.34 g | 41.26 | 1.0 |

| Acetonitrile (MeCN) | 41.05 | 150 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,4-dimethylaniline (5.00 g, 41.26 mmol). Dissolve the aniline in 100 mL of acetonitrile.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (7.34 g, 41.26 mmol) in 50 mL of acetonitrile. Add this solution dropwise to the cooled aniline solution over 30 minutes using an addition funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent system.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes to afford 3-Bromo-N,4-dimethylaniline as a pale yellow oil or low-melting solid. The hydrochloride salt can be prepared by dissolving the free base in diethyl ether and adding a stoichiometric amount of HCl in ether.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-Bromo-N,4-dimethylaniline is the primary site for synthetic elaboration, most powerfully leveraged through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. It is widely used in drug discovery to construct biaryl scaffolds.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination , which forms the new C-C bond, releases the biaryl product, and regenerates the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 3-Bromo-N,4-dimethylaniline with phenylboronic acid to synthesize N,N,4-trimethyl-[1,1'-biphenyl]-3-amine.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Bromo-N,4-dimethylaniline | 200.08 | 400 mg | 2.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 292 mg | 2.4 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 116 mg | 0.1 | 0.05 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 849 mg | 4.0 | 2.0 |

| 1,4-Dioxane | 88.11 | 10 mL | - | - |

| Water | 18.02 | 2 mL | - | - |

Step-by-Step Methodology:

-

Preparation: To a flame-dried Schlenk flask, add 3-Bromo-N,4-dimethylaniline (400 mg, 2.0 mmol), phenylboronic acid (292 mg, 2.4 mmol), tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol), and potassium phosphate (849 mg, 4.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. The solution will typically turn dark. Monitor by TLC or LC-MS for the disappearance of the starting aryl bromide.

-

Cooling & Filtration: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 30 mL of water and 30 mL of brine.

-

Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for synthesizing complex aniline derivatives that are otherwise difficult to access.

Mechanism: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the Pd(II) center, and deprotonation by a strong base forms a palladium amide intermediate. Reductive elimination from this intermediate forms the C-N bond and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2.2: Buchwald-Hartwig Amination with Morpholine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Bromo-N,4-dimethylaniline | 200.08 | 400 mg | 2.0 | 1.0 |

| Morpholine | 87.12 | 210 µL | 2.4 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 | 0.025 |

| XPhos | 476.65 | 95 mg | 0.2 | 0.1 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 269 mg | 2.8 | 1.4 |

| Toluene | 92.14 | 10 mL | - | - |

Step-by-Step Methodology:

-

Preparation: In a glovebox, add sodium tert-butoxide (269 mg, 2.8 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and XPhos (95 mg, 0.2 mmol) to a flame-dried Schlenk tube.

-

Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add 3-Bromo-N,4-dimethylaniline (400 mg, 2.0 mmol), toluene (10 mL), and morpholine (210 µL, 2.4 mmol) via syringe.

-

Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 18 hours.

-

Work-up: Cool the reaction to room temperature, dilute with 30 mL of diethyl ether, and filter through a plug of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired tertiary amine product.

Section 3: Grignard Reagent Formation

The conversion of the aryl bromide to a Grignard reagent transforms the electrophilic carbon of the C-Br bond into a potent carbon-centered nucleophile. This opens a different avenue for C-C bond formation by reaction with various electrophiles.[3]

Mechanism: The reaction involves the insertion of magnesium metal into the carbon-bromine bond. This requires an anhydrous etheral solvent (like THF or diethyl ether) to stabilize the resulting organomagnesium species.

Caption: General workflow for Grignard reaction.

Protocol 3.1: Grignard Formation and Reaction with CO₂

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Bromo-N,4-dimethylaniline | 200.08 | 1.00 g | 5.0 | 1.0 |

| Magnesium Turnings | 24.31 | 146 mg | 6.0 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | - | - |

| Carbon Dioxide (CO₂) | 44.01 | Excess | - | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - | - |

Step-by-Step Methodology:

-

Activation of Mg: Place magnesium turnings (146 mg, 6.0 mmol) in a flame-dried, three-neck flask under argon. Add a small crystal of iodine and gently warm with a heat gun until the purple iodine vapor sublimes, activating the magnesium surface.

-

Initiation: Add 5 mL of anhydrous THF. In a separate syringe, prepare a solution of 3-Bromo-N,4-dimethylaniline (1.00 g, 5.0 mmol) in 15 mL of anhydrous THF. Add ~1 mL of this solution to the magnesium suspension and stir. The reaction is initiated when the color of the solution fades and gentle bubbling is observed.

-

Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir at room temperature for 1-2 hours until most of the magnesium is consumed.

-

Carboxylation: Cool the Grignard solution in a dry ice/acetone bath (-78 °C). Bubble dry CO₂ gas through the solution for 30 minutes, or pour the solution over crushed dry ice.

-

Quenching: Allow the mixture to warm to room temperature. Quench carefully by slowly adding 20 mL of 1 M HCl.

-

Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid product.

-

Purification: Purify by recrystallization or column chromatography.

Section 4: Safety, Handling, and Characterization

Safety and Handling:

-

Hazards: 3-Bromo-N,4-dimethylaniline hydrochloride and its free base are harmful if swallowed, in contact with skin, or if inhaled. They cause serious skin and eye irritation.[4][5]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing dust or vapors.[6] Wash hands thoroughly after handling.

Expected Characterization Data (for 3-Bromo-N,4-dimethylaniline free base):

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-6.8 (m, 3H, Ar-H), ~2.9 (s, 6H, N(CH₃)₂), ~2.3 (s, 3H, Ar-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~151 (C-N), ~130-120 (Ar-C), ~115 (C-Br), ~40 (N(CH₃)₂), ~20 (Ar-CH₃) ppm. |

| FT-IR (thin film) | ν ~3000-2800 (C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1350 (C-N stretch), ~600 (C-Br stretch) cm⁻¹.[7] |

| MS (EI) | M⁺ expected at m/z = 199/201 (due to bromine isotopes). |

Section 5: References

-

Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]

-

Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

PrepChem. (2026). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]

-

Chegg. (2019). Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline. Chegg.com. [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos. [Link]

-

Ali, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

-

PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. [Link]

-

Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline | Chegg.com [chegg.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. 3-Bromo-4-chloro-N-ethylaniline [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-N,4-dimethylaniline Hydrochloride

Welcome to the technical support center for 3-Bromo-N,4-dimethylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles governing common purification hurdles, providing you with the expert insights needed to troubleshoot and optimize your experimental work.

Section 1: Understanding the Core Purification Challenges